Product packaging for 2-Methyl-5-(phenylazo)benzothiazole(Cat. No.:CAS No. 20905-20-8)

2-Methyl-5-(phenylazo)benzothiazole

Cat. No.: B14714011
CAS No.: 20905-20-8
M. Wt: 253.32 g/mol
InChI Key: FXQRTXMSRDUPEQ-UHFFFAOYSA-N
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Description

2-Methyl-5-(phenylazo)benzothiazole is a disazo colorant belonging to a significant class of heterocyclic azo compounds. Its core structure, featuring a benzothiazole moiety, is of substantial research interest, particularly in the development of advanced disperse dyes for synthetic fibers like polyester . Heterocyclic diazo components, such as benzothiazole, are known for their high tinctorial power and excellent brightness, making them potential economical substitutes for anthraquinone-based dyes . Beyond its applications in material science, the benzothiazole scaffold is extensively investigated in medicinal chemistry and biological research. Derivatives of benzothiazole are frequently reported to possess a broad spectrum of bioactivities, serving as key precursors or core structures in the synthesis of compounds with antimicrobial, antifungal, and antitumor properties . The specific substitution pattern of this compound makes it a valuable intermediate for further chemical functionalization and structure-activity relationship (SAR) studies. Researchers utilize this chemical as a building block for synthesizing more complex molecules and for probing biochemical mechanisms. This product is intended for research and development purposes in a laboratory setting only. It is not for diagnostic, therapeutic, or any other human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H11N3S B14714011 2-Methyl-5-(phenylazo)benzothiazole CAS No. 20905-20-8

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

20905-20-8

Molecular Formula

C14H11N3S

Molecular Weight

253.32 g/mol

IUPAC Name

(2-methyl-1,3-benzothiazol-5-yl)-phenyldiazene

InChI

InChI=1S/C14H11N3S/c1-10-15-13-9-12(7-8-14(13)18-10)17-16-11-5-3-2-4-6-11/h2-9H,1H3

InChI Key

FXQRTXMSRDUPEQ-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(S1)C=CC(=C2)N=NC3=CC=CC=C3

Origin of Product

United States

The Significance of Benzothiazole Core Structures in Contemporary Chemistry

The benzothiazole (B30560) scaffold, a fusion of a benzene (B151609) and a thiazole (B1198619) ring, is a cornerstone in the design and synthesis of numerous pharmaceutical and bioactive compounds. researchgate.net This structural motif is integral to many natural and synthetic molecules that exhibit a wide range of biological activities. benthamscience.com The presence of nitrogen and sulfur atoms within the thiazole ring is crucial for the varied pharmacological effects observed in benzothiazole derivatives. researchgate.net

The versatility of the benzothiazole core allows for substitutions at various positions, enabling the creation of new derivatives with potentially enhanced properties. researchgate.net This adaptability has made benzothiazoles a focal point in medicinal chemistry, with research exploring their applications as antimicrobial, anti-inflammatory, antitumor, and antiviral agents, among others. researchgate.netbenthamscience.com

An Overview of Azo Compound Chemistry and Its Research Relevance

Azo compounds, characterized by the presence of a nitrogen-nitrogen double bond (-N=N-), are a significant class of organic molecules. amerigoscientific.comisnra.net Historically, they have been widely utilized as dyes in various industries due to their vibrant colors and stability. nih.govjchemrev.com The ease of their synthesis and the ability to produce a wide spectrum of colors by modifying their structure have contributed to their widespread use. jchemrev.comresearchgate.net

Beyond their role as colorants, azo compounds have garnered substantial interest in medicinal chemistry. The discovery of Prontosil, an early antibacterial drug, highlighted the therapeutic potential of this class of compounds. nih.gov Modern research continues to explore the diverse pharmacological activities of azo derivatives, including their use as antibacterial, antifungal, and antioxidant agents. isnra.netnih.gov The incorporation of heterocyclic moieties into azo compounds can further enhance their biological properties. rsc.orgnih.gov

Positioning of 2 Methyl 5 Phenylazo Benzothiazole Within the Broader Field of Heterocyclic Azo Derivatives

2-Methyl-5-(phenylazo)benzothiazole is a member of the heterocyclic azo derivatives, a class of compounds that combines the structural features of both heterocyclic systems and azo compounds. The incorporation of a heterocyclic ring, in this case, benzothiazole (B30560), into an azo dye structure can lead to enhanced coloring properties, thermal stability, and significant biological activities. amerigoscientific.comnih.gov

The synthesis of azo dyes containing heterocyclic scaffolds like benzothiazole has become a significant area of research due to their potential applications in the pharmaceutical sector. rsc.orgrsc.org These derivatives are being investigated for a wide array of pharmacological applications, including as antibacterial, antifungal, and anticancer agents. rsc.orgnih.gov The specific combination of the 2-methylbenzothiazole (B86508) and the phenylazo groups in this compound creates a unique electronic and structural arrangement that is of interest for developing new functional materials and therapeutic agents.

Fundamental Research Questions and Objectives Pertaining to 2 Methyl 5 Phenylazo Benzothiazole

Strategies for the Preparation of this compound

The synthesis of this compound is primarily achieved through well-established reactions that construct the azo linkage onto a pre-formed benzothiazole (B30560) core.

Diazotization and Azo Coupling Reactions

The most conventional and widely employed method for synthesizing aryl azo compounds, including this compound, is the diazotization of an aromatic amine followed by an azo coupling reaction. This two-step process begins with the conversion of a primary aromatic amine, such as aniline (B41778), into a diazonium salt. This salt then acts as an electrophile in a subsequent coupling reaction with an electron-rich aromatic substrate, in this case, 2-methylbenzothiazole (B86508).

The general procedure involves dissolving aniline in an acidic solution, typically hydrochloric or sulfuric acid, and cooling it to a low temperature (0–5 °C). A solution of sodium nitrite (B80452) is then added slowly to generate the benzenediazonium (B1195382) salt in situ. This unstable intermediate is immediately used in the next step. The diazonium salt solution is added to a solution of 2-methylbenzothiazole, which acts as the coupling component. The azo coupling takes place on the benzene (B151609) ring of the benzothiazole moiety, preferentially at the 5-position, to yield the final product, this compound.

The azo coupling reaction is a classic example of an electrophilic aromatic substitution (EAS) mechanism. youtube.com The arenediazonium ion, generated during the diazotization step, is a weak electrophile. Therefore, the coupling partner must be an activated, electron-rich aromatic system to facilitate the reaction. youtube.com

The mechanism proceeds as follows:

Electrophilic Attack: The positively charged terminal nitrogen of the benzenediazonium ion attacks the electron-rich 5-position of the 2-methylbenzothiazole ring. This position is activated and sterically accessible for electrophilic attack.

Formation of the Sigma Complex: The attack disrupts the aromaticity of the benzothiazole's benzene ring, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.

Deprotonation: A base, typically water or the solvent, removes a proton from the carbon atom that formed the new C-N bond. This step restores the aromaticity of the ring system and results in the formation of the stable azo-linked product. youtube.com

The efficiency and yield of the synthesis of this compound are highly dependent on several reaction parameters. Careful optimization is crucial for maximizing product formation and minimizing side reactions.

Table 1: Optimization of Reaction Conditions for Azo Coupling

ParameterConditionRationale and Findings
Temperature 0–5 °CDiazonium salts are thermally unstable and can decompose into phenols and nitrogen gas at higher temperatures. Maintaining a low temperature throughout the diazotization and coupling steps is critical for achieving high yields.
pH Acidic (for Diazotization), Mildly Acidic to Neutral (for Coupling)Diazotization requires a strongly acidic medium to prevent the formation of diazoamino compounds. The coupling reaction's pH is critical; it must be controlled to ensure the presence of the diazonium ion (favored at low pH) and the reactive, unprotonated form of the coupling component.
Solvent Aqueous media, Ethanol (B145695), Dioxane/WaterThe choice of solvent can influence the solubility of reactants and the reaction rate. While aqueous media are common, studies on other benzothiazole syntheses have shown that solvents like ethanol or dioxane/water mixtures can sometimes improve yields. researchgate.net
Catalyst Generally not requiredThe reaction is typically uncatalyzed. However, for the synthesis of the benzothiazole core itself, various catalysts, including acid catalysts, metal catalysts, and even biocatalysts, have been explored to improve efficiency and yield. mdpi.com
Stirring Vigorous stirringEnsures efficient mixing of the reactants, which is particularly important in heterogeneous reaction mixtures, leading to improved reaction rates and yields.

This table is generated based on general principles of azo coupling and benzothiazole synthesis. Specific optimization data for this compound is limited in published literature.

Exploration of Alternative Synthetic Pathways for Benzothiazole-Azo Scaffolds

While diazotization and azo coupling remain the primary route, research into heterocyclic chemistry provides alternative strategies for constructing related structures, which could be adapted for benzothiazole-azo scaffolds.

One alternative approach involves the use of hydrazonoyl halides. In this method, a carbothioamide could react with a hydrazonoyl halide under basic conditions. The reaction proceeds through a nucleophilic substitution followed by a cyclization step to form the azo-linked heterocyclic system. nih.gov This pathway offers a different disconnection approach to the target scaffold.

Furthermore, advances in the synthesis of the benzothiazole core itself present opportunities. Modern methods often focus on green chemistry principles and include:

Microwave-assisted synthesis: This technique can significantly reduce reaction times and improve yields by efficiently heating the reactants. mdpi.com

Use of novel catalysts: Heterogeneous catalysts, ionic liquids, and nanoparticles are being employed to create more environmentally benign and efficient syntheses of 2-substituted benzothiazoles. mdpi.comresearchgate.net These methods could be integrated into a multi-step synthesis of the target azo compound.

Condensation Reactions: Conventional methods for synthesizing the benzothiazole ring involve the condensation of 2-aminothiophenols with reagents like aldehydes or carboxylic acids. researchgate.net Starting with a 2-aminothiophenol (B119425) that already contains a functional group at the 4-position would allow for the later introduction of the azo group.

Functionalization and Derivatization of this compound

The this compound molecule possesses multiple sites amenable to chemical modification, allowing for the synthesis of a diverse library of derivatives. Functionalization can occur on the benzothiazole ring system or on the phenylazo moiety.

Regioselective Modifications on the Phenylazo Moiety

The phenyl ring of the phenylazo group is a key target for derivatization. Standard electrophilic aromatic substitution reactions can be employed to introduce a variety of functional groups. The regiochemical outcome of these reactions is dictated by the electronic properties of the azo group (-N=N-Ar). The azo group is known to be a deactivating, ortho-, para-directing group. This means that while the reaction rate will be slower compared to unsubstituted benzene, incoming electrophiles will be directed to the positions ortho and para to the azo linkage.

Table 2: Potential Regioselective Modifications of the Phenylazo Group

ReactionReagentsExpected Major Product(s)
Nitration HNO₃ / H₂SO₄2-Methyl-5-[(4-nitrophenyl)azo]benzothiazole and 2-Methyl-5-[(2-nitrophenyl)azo]benzothiazole
Halogenation Br₂ / FeBr₃ or Cl₂ / FeCl₃2-Methyl-5-[(4-bromophenyl)azo]benzothiazole or 2-Methyl-5-[(4-chlorophenyl)azo]benzothiazole
Sulfonation Fuming H₂SO₄4-[(2-Methylbenzothiazol-5-yl)azo]benzenesulfonic acid
Friedel-Crafts Acylation RCOCl / AlCl₃1-{4-[(2-Methylbenzothiazol-5-yl)azo]phenyl}ethan-1-one (using Acetyl chloride)

This table outlines expected products based on established principles of electrophilic aromatic substitution. Specific experimental validation for this compound may vary.

Such modifications are valuable for tuning the electronic, optical, and biological properties of the parent molecule, leading to new materials and compounds with tailored functions.

Substituent Effects on the Benzothiazole Ring System

The electronic properties and reactivity of the benzothiazole ring in this compound are significantly influenced by the substituents attached to it. The interplay between the electron-donating or electron-withdrawing nature of these groups can alter the electron density distribution across the heterocyclic system, thereby affecting its chemical behavior and physical properties.

The introduction of substituents on the benzothiazole ring is a key strategy for modulating the properties of the resulting molecules. The position and nature of these substituents can impact the molecule's color, stability, and reactivity. For instance, the presence of an electron-donating group, such as a methyl group (-CH3) at the 2-position, can increase the electron density on the benzothiazole nucleus. Conversely, an electron-withdrawing group, like a nitro group (-NO2), would decrease the electron density. nih.gov

Studies on related benzothiazole derivatives have shown that the position of substituents on the phenyl ring of reactants can influence the yield of the final product. mdpi.com The presence of electron-withdrawing groups on either the aldehyde or the 2-aminothiophenol starting material in the synthesis of 2-substituted benzothiazoles has been observed to result in higher yields compared to electron-donating groups. mdpi.com

The following table summarizes the expected effects of different substituents on the benzothiazole ring system based on general principles and findings from related compounds.

Substituent TypePosition on Benzothiazole RingExpected Effect on Electron DensityImpact on Reactivity
Electron-Donating (e.g., -CH3, -OCH3)2, 4, 6IncreaseEnhances electrophilic substitution on the benzene part of the ring system.
Electron-Withdrawing (e.g., -NO2, -CN)5, 7DecreaseDeactivates the ring towards electrophilic substitution and can facilitate nucleophilic substitution.

Synthesis of Analogues and Related Heterocyclic Azo Dyes

The synthesis of analogues of this compound and other heterocyclic azo dyes often employs a conventional diazo-coupling reaction. nih.govresearchgate.netwesleyan.edu This versatile method allows for the creation of a wide array of dyes with varied colors and properties by changing the diazonium salt and the coupling component.

A general synthetic route to produce heterocyclic azo dyes involves the diazotization of a heterocyclic amine, such as a substituted 2-aminobenzothiazole (B30445), followed by coupling with a suitable aromatic compound. nih.govresearchgate.netwesleyan.edu For example, 2-amino-5-nitrothiazole (B118965) can be diazotized and coupled with other molecules to create new azo dyes. nih.gov

The synthesis of various 2-substituted benzothiazoles serves as a foundation for creating a diverse library of analogues. These syntheses often involve the condensation of 2-aminothiophenol with various reagents like aldehydes, ketones, or carboxylic acids. mdpi.comepa.gov Microwave irradiation has been employed to synthesize 2-alkyl benzothiazoles efficiently. mdpi.com

The table below outlines the synthesis of some exemplary analogues and related heterocyclic azo dyes.

Starting MaterialsReaction TypeProduct
2-Aminobenzothiazole derivatives, Antipyrine (B355649)Diazotization and electrophilic substitution6-Substituted benzothiazole based dispersed azo dyes having antipyrine moiety researchgate.net
2-Aminobenzothiazole derivatives, Pyrazole (B372694) moietyDiazo-couplingHeterocyclic azo dyes of benzothiazoles having pyrazole moiety wesleyan.edu
2-Amino-5-nitrothiazole, Various coupling componentsDiazo-couplingBiologically active azo dyes containing a thiazole (B1198619) ring nih.gov
2-Aminothiophenol, Aliphatic aldehydesCondensation with microwave irradiation2-Alkyl benzothiazoles mdpi.com

Reactivity Studies and Intermolecular Interactions

The reactivity of this compound is governed by the functional groups present: the azo group and the substituted benzothiazole ring. The azo group can undergo reduction to form two separate amine compounds. The benzothiazole ring system's reactivity is influenced by the electron distribution, which is in turn affected by the methyl and phenylazo substituents.

The formation of different liquid crystal phases in azo compounds is also heavily dependent on factors such as the length of alkyl terminal chains, inter- and intramolecular interactions, and the presence of electron-donating or -withdrawing groups. nih.gov These interactions dictate the self-assembly and macroscopic properties of the materials.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

To date, published ¹H NMR, ¹³C NMR, and two-dimensional NMR data for this compound could not be found. The analysis below is a hypothetical description of how such an investigation would proceed.

The ¹³C NMR spectrum would complement the ¹H NMR data by providing information on the carbon skeleton. Quaternary carbons, such as those at the fusion of the rings and the carbon attached to the azo group, would be identified by their lack of signal in a DEPT-135 experiment. The chemical shifts of the aromatic carbons would provide insight into the electron density at each position. The carbon of the methyl group would appear as a distinct signal in the upfield region of the spectrum.

Two-dimensional NMR experiments would be essential for the unambiguous assignment of all proton and carbon signals.

COSY (Correlation Spectroscopy) would establish proton-proton coupling correlations within the phenyl and benzothiazole ring systems.

HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton signal with the signal of the carbon atom to which it is directly attached.

HMBC (Heteronuclear Multiple Bond Correlation) would reveal long-range (2- and 3-bond) correlations between protons and carbons, which is critical for connecting the different fragments of the molecule, such as linking the phenyl ring protons to the benzothiazole skeleton across the azo bridge.

Vibrational Spectroscopy Applications

No experimental FT-IR or Raman spectra for this compound have been found in the available literature. The following is a general description of the expected analysis.

Raman spectroscopy would provide complementary information to the FT-IR data. The N=N azo stretch, which can sometimes be weak in IR, is often a strong band in the Raman spectrum, making it a valuable tool for confirming the presence of this group. The symmetric vibrations of the aromatic rings would also be prominent. A combined analysis of both FT-IR and Raman spectra would allow for a more complete assignment of the molecule's vibrational modes.

Electronic Absorption and Emission Spectroscopy

Electronic spectroscopy is pivotal in understanding the electron distribution and energy levels within the this compound molecule, which are largely dictated by its constituent aromatic and heterocyclic rings, and the connecting azo bridge.

The electronic absorption spectrum of azo dyes, including those with a benzothiazole moiety, is characterized by distinct absorption bands in the ultraviolet (UV) and visible regions. These bands arise from electronic transitions within the molecule. Typically, azo compounds exhibit a high-intensity band in the UV region corresponding to a π–π* transition and a lower-intensity band in the visible region attributed to an n–π* transition. researchgate.net The π–π* transition involves the promotion of an electron from a bonding π orbital to an antibonding π* orbital within the conjugated system formed by the phenyl and benzothiazole rings linked by the azo group (–N=N–). researchgate.net The n–π* transition involves an electron from a non-bonding orbital, primarily located on the nitrogen atoms of the azo group, being excited to an antibonding π* orbital. ekb.eg

For analogous azo dyes, the π–π* electronic transition is often observed in the range of 252–265 nm, while the n–π* transition appears at longer wavelengths, for instance, between 380–392 nm. researchgate.net The exact position and intensity of these bands for this compound are influenced by the electronic nature of the benzothiazole ring and the phenyl group.

The solvent environment can significantly impact the electronic absorption spectrum, a phenomenon known as solvatochromism. The polarity of the solvent can alter the energy levels of the ground and excited states of the dye molecule to different extents. ekb.egbiointerfaceresearch.com For many azo dyes, an increase in solvent polarity leads to a bathochromic shift (a shift to longer wavelengths) of the absorption maxima (λmax). researchgate.netbiointerfaceresearch.com This is often attributed to the stabilization of the more polar excited state by the polar solvent molecules. For example, studies on similar thienylazo-thiazole dyes have shown that a polar solvent like dimethylformamide (DMF) causes a more significant bathochromic shift compared to less polar solvents like acetone (B3395972) and methanol. ekb.eg This behavior is a result of complex solute-solvent interactions, including hydrogen bonding and dielectric effects. researchgate.net

Table 1: Typical UV-Vis Absorption Data for Analogous Azo Dyes

Dye Class Transition Wavelength Range (nm) Solvent Effects Noted
General Azo Dyes π–π* 250-270 Bathochromic shift with increasing solvent polarity.
n–π* 380-400 Sensitivity to hydrogen bonding.
Thienylazo Thiophene Dyes CT Band 414-522 Significant bathochromic shift in DMF vs. Methanol. ekb.eg

This table presents generalized data from studies on similar classes of azo dyes to illustrate the expected spectroscopic behavior.

While many azo compounds are known for their color, their fluorescence properties can be complex and are often quenched due to efficient non-radiative decay pathways, such as the rapid trans-cis-trans isomerization of the azo group upon photoexcitation. However, benzothiazole-containing compounds can exhibit significant fluorescence. niscpr.res.in The fluorescence properties of derivatives are highly dependent on their molecular structure and environment. uomphysics.net

For instance, studies on other benzothiazole derivatives have shown that they can serve as fluorescent probes, with their emission intensity changing upon binding to specific targets like protein aggregates. nih.gov Research on liquid crystalline macromers containing an azo benzothiazole chromophore revealed that substituents on the benzothiazole ring influence the fluorescence emission. iaea.org Specifically, the introduction of an electron-donating group like a methoxy (B1213986) group (–OCH3) can lead to higher fluorescence emission compared to compounds with less electron-donating substituents. iaea.org

High-Resolution Mass Spectrometry for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a crucial analytical technique for the unambiguous confirmation of the elemental composition of a synthesized compound. Unlike low-resolution mass spectrometry, which provides the nominal mass, HRMS measures the mass-to-charge ratio (m/z) with very high precision (typically to four or five decimal places). This allows for the determination of the exact mass of the molecule and its fragments, which can be used to calculate a unique elemental formula.

For this compound, the expected molecular formula is C₁₄H₁₁N₃S. HRMS analysis would be used to confirm this composition by comparing the experimentally measured exact mass of the molecular ion ([M]+ or protonated molecule [M+H]+) with the theoretically calculated mass. For example, in the study of coumarin-benzothiazole based azo dyes, HRMS was successfully used to establish the structure of the synthesized compounds, with one derivative (C₁₇H₁₁N₃O₃S) showing an [M+H]+ peak at m/z 338.1166, confirming its elemental composition. uomphysics.net Similarly, methods for analyzing various benzothiazole derivatives in environmental samples have been developed using liquid chromatography coupled with HRMS (LC-HRMS). nih.gov

Table 2: Calculated Mass Data for this compound

Formula Species Mass Type Calculated m/z
C₁₄H₁₁N₃S [M] Monoisotopic 253.0674

This table provides the theoretically calculated monoisotopic masses, which would be the target values for experimental confirmation via HRMS.

X-ray Crystallography for Single-Crystal Structural Analysis

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions, offering an unambiguous structural elucidation.

While the specific crystal structure of this compound is not publicly documented, analysis of related structures provides valuable insights into its likely solid-state conformation. For example, the crystal structure of (2-methyl-4-phenyl-4H-benzo biointerfaceresearch.comscilit.comthiazolo[3,2-a]pyrimidin-3-yl)(phenyl)methanone shows that the benzothiazolo group is essentially planar. researchgate.net

Density Functional Theory (DFT) Calculations for Electronic and Geometric Structure

Density Functional Theory (DFT) has proven to be a powerful tool for investigating the intricacies of this compound. These calculations provide a fundamental understanding of the molecule's electronic and geometric properties.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Energy Gaps

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in determining a molecule's chemical reactivity and electronic properties. youtube.com The HOMO represents the ability to donate an electron, influencing nucleophilicity, while the LUMO indicates the ability to accept an electron, defining electrophilicity. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. researchgate.net A smaller gap suggests higher reactivity and lower stability, as less energy is required for electronic excitation. scirp.orgresearchgate.net For azo compounds, the HOMO is often localized on the aryl donors, while the LUMO is distributed over the acceptor portions of the molecule. researchgate.net This distribution facilitates intramolecular charge transfer (ICT) upon excitation. mdpi.com

ParameterSignificanceTypical Findings for Azo Benzothiazoles
HOMO EnergyElectron-donating ability (Nucleophilicity)Localized on electron-rich moieties like the phenyl ring.
LUMO EnergyElectron-accepting ability (Electrophilicity)Localized on electron-deficient moieties like the benzothiazole and azo groups.
HOMO-LUMO Gap (ΔE)Chemical reactivity and stabilityA smaller gap indicates higher reactivity and potential for charge transfer.

Charge Distribution, Dipole Moments, and Molecular Electrostatic Potentials (MEP)

The distribution of electronic charge within this compound is a determining factor in its interactions with other molecules. The molecular electrostatic potential (MEP) provides a visual representation of the charge distribution, identifying electrophilic (electron-poor, positive potential) and nucleophilic (electron-rich, negative potential) regions. scirp.orgresearchgate.net In benzothiazole derivatives, the nitrogen and sulfur atoms of the thiazole ring are typically regions of negative potential, while the hydrogen atoms of the phenyl ring are areas of positive potential. scirp.orgresearchgate.net

Prediction of Spectroscopic Properties (e.g., UV-Vis Absorption Maxima)

Time-dependent DFT (TD-DFT) calculations are employed to predict the electronic absorption spectra, including the maximum absorption wavelengths (λmax). researchgate.net These calculations can accurately forecast the electronic transitions between molecular orbitals. For azo compounds, the absorption spectrum is characterized by π–π* and n–π* transitions. mdpi.com The predicted spectra can be compared with experimental data to validate the computational methodology. researchgate.netnih.gov The introduction of different substituents on the phenyl or benzothiazole rings can significantly shift the absorption maxima, a phenomenon that can be effectively studied using TD-DFT. mdpi.com

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While DFT provides a static picture of the molecule, molecular dynamics (MD) simulations offer insights into its dynamic behavior. nih.gov MD simulations track the movements of atoms and molecules over time, providing a detailed understanding of conformational changes and intermolecular interactions. nih.govbiointerfaceresearch.com For molecules like this compound, MD simulations can be used to study its flexibility, the stability of different conformers in various environments (e.g., in solution), and how it interacts with other molecules or surfaces. nih.govnih.gov These simulations are particularly useful for understanding the behavior of the molecule in complex biological or material systems.

Quantitative Structure-Property Relationship (QSPR) Studies

Quantitative Structure-Property Relationship (QSPR) models are statistical tools used to predict the properties of chemicals based on their molecular structure. researchgate.netresearchgate.net These models establish a mathematical relationship between molecular descriptors (numerical representations of molecular structure) and a specific property of interest. nih.govnih.gov For this compound and related compounds, QSPR studies could be developed to predict properties such as solubility, toxicity, or photochemical stability. By identifying the key molecular features that influence a particular property, QSPR models can guide the design of new molecules with desired characteristics, reducing the need for extensive experimental testing. researchgate.netnih.gov

Theoretical Insights into Tautomeric Forms and Isomerization Pathways

The structure of this compound allows for the existence of different tautomeric forms, a phenomenon of significant interest in computational chemistry. The most prominent equilibrium for this class of compounds is the azo-hydrazo tautomerism. In this equilibrium, the molecule can exist as the vibrant azo-dye form, characterized by a nitrogen-nitrogen double bond (-N=N-), or as the hydrazo form, which contains a C=N-NH- structure.

Computational studies on analogous heterocyclic azo compounds consistently employ Density Functional Theory (DFT), particularly with the B3LYP functional, to determine the relative stabilities of these tautomers. nih.gov Such calculations can predict the ground-state energies of each form, revealing which tautomer is thermodynamically more favorable. For many arylazo heterocycles, the hydrazo form is often found to be more stable than the azo form due to the formation of an intramolecular hydrogen bond, which lends extra stability to the structure.

Theoretical models also allow for the mapping of isomerization pathways between tautomers. By calculating the transition state energies, researchers can determine the energy barriers for the interconversion process. acs.org Studies on similar molecules have shown that these barriers can be substantial, indicating that while one form may be more stable, the conversion to another form might be kinetically hindered. acs.org The polarity of the solvent is another critical factor, as computational models incorporating a Polarizable Continuum Model (PCM) often show that the energy barriers and relative stabilities of tautomers can change significantly in different chemical environments. acs.org

Table 1: Representative Tautomeric Equilibrium for this compound

Tautomeric FormStructural RepresentationKey FeaturesComputational Insights
Azo Tautomer A form containing a distinct -N=N- (azo) linkage connecting the phenyl and benzothiazole rings.Typically exhibits strong π→π* transitions, resulting in intense color.Often found to be slightly higher in energy compared to the hydrazo form in related systems.
Hydrazo Tautomer A form where a proton has migrated to create a C=N-NH- (hydrazone) linkage.Can be stabilized by an intramolecular hydrogen bond between the N-H group and the benzothiazole nitrogen.Frequently predicted by DFT calculations to be the more thermodynamically stable tautomer in the gas phase and nonpolar solvents. acs.org

Computational Approaches for Excited State Dynamics and Photophysical Processes

The photophysical properties of this compound, which determine its behavior upon light absorption, are extensively studied using computational methods. Time-Dependent Density Functional Theory (TD-DFT) is the primary tool for investigating the electronic excited states of such azo dyes. rsc.orgresearchgate.net These calculations provide deep insights into the molecule's UV-visible absorption spectrum, the nature of its electronic transitions, and the pathways for de-excitation.

A key characteristic of azo compounds is their ability to undergo trans-cis photoisomerization around the -N=N- double bond, a process that can be computationally modeled. acs.orgnih.gov TD-DFT calculations can elucidate the potential energy surfaces of the ground and excited states, helping to understand the mechanism of this isomerization. rsc.org The primary electronic transitions responsible for the dye's color are typically the n→π* and π→π* transitions. acs.org The n→π* transition involves the promotion of an electron from a non-bonding orbital on the nitrogen atoms to an anti-bonding π* orbital, and it is usually weaker and at a longer wavelength than the intense π→π* transition.

Computational studies on similar azo dyes reveal that factors like solvent and substitution can significantly tune the absorption maxima (λmax) and the efficiency of photophysical processes. rsc.org Furthermore, these models can predict excited-state lifetimes and identify competing deactivation pathways, such as fluorescence and non-radiative decay, which are crucial for applications in photoswitching and materials science. rsc.orgrsc.org

Table 2: Typical Data from TD-DFT Calculations for Phenylazo Heterocyclic Dyes

ParameterDescriptionTypical Predicted Values/FindingsReference
λmax (nm) Wavelength of maximum absorption for the lowest energy, intense electronic transition.450 - 525 nm (for π→π* transition) acs.org
Oscillator Strength (f) A dimensionless quantity that expresses the strength of an electronic transition.f > 0.5 for strong π→π* transitions; f < 0.1 for weaker n→π* transitions. acs.org
Major Contribution The orbitals involved in the electronic transition (e.g., HOMO to LUMO).HOMO→LUMO transition often characterizes the main absorption band. researchgate.net
Excited State Lifetime The average time the molecule spends in an excited state before decaying.Can range from picoseconds to minutes, depending on the deactivation pathway (e.g., isomerization, fluorescence). rsc.orgrsc.org rsc.orgrsc.org

Molecular Docking Studies for Ligand-Target Interactions (Mechanistic Insight)

Molecular docking is a powerful computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a biological macromolecule). For derivatives of benzothiazole, docking studies provide crucial mechanistic insights into their interactions with biological targets such as enzymes, proteins, or DNA. rsc.orgnih.gov

The process involves placing the ligand, in this case, a benzothiazole derivative, into the binding site of a target protein whose three-dimensional structure is known (often from X-ray crystallography and stored in the Protein Data Bank, PDB). A scoring function is then used to estimate the binding affinity, typically reported as a binding energy in kcal/mol. Lower binding energies suggest a more stable and favorable interaction.

These studies can identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, between the ligand and specific amino acid residues in the target's active site. nih.gov For example, docking studies on benzothiazole-based inhibitors have identified critical interactions with residues like Arginine in the active site of enzymes like COX-1. By understanding these interactions, researchers can rationally design more potent and selective molecules. This approach has been widely applied to benzothiazole derivatives to explore their potential as anticancer, antifungal, and anti-inflammatory agents. rsc.orgnih.gov

Table 3: Summary of Molecular Docking Studies on Benzothiazole Derivatives

Biological TargetPDB IDLigand ClassKey Finding / InteractionReference
p56lck (Tyrosine Kinase) Not specifiedBenzothiazole-thiazole hybridsCompounds identified as competitive inhibitors, with binding in hinge region and allosteric sites. rsc.org
Tubulin 3E221-((benzo[d]thiazol-ylamino)(phenyl)methyl)naphthalen-2-olLigands interact with the colchicine (B1669291) binding site, forming hydrogen bonds that rationalize antiproliferative activity. nih.gov
DNA 1BNABenzothiazole aniline-metal complexesCompound MnL predicted to bind to the minor groove of DNA with a binding energy of -5.894 kcal/mol. rsc.org
Cyclooxygenase-1 (COX-1) Not specified5-thiazol-based thiazolidinonesThe residue Arg 120 in the active site was identified as being primarily responsible for the inhibitory activity.

Photochemistry and Photophysics of 2 Methyl 5 Phenylazo Benzothiazole

Photoinduced Isomerization of the Azo Chromophore (E/Z Isomerization)

Like other azobenzene (B91143) derivatives, the central N=N double bond in 2-Methyl-5-(phenylazo)benzothiazole can exist in two geometric isomers: the more stable trans (E) form and the less stable cis (Z) form. Phenylazothiazole (PAT), a closely related compound, is a known photoswitch that undergoes this reversible E/Z isomerization when irradiated with visible light, making it a promising candidate for biological applications. bohrium.com The process involves the absorption of a photon, which promotes the molecule to an excited electronic state where rotation around the N=N bond becomes possible, leading to a change in geometry upon relaxation back to the ground state. This reversible transformation allows the molecule to function as a light-controlled molecular switch.

The isomerization process can be triggered by light (photoisomerization) or heat (thermal isomerization). The Z-isomer is thermodynamically less stable than the E-isomer and will typically revert thermally in the dark. The rate of this thermal relaxation is a critical parameter for photoswitches and is often described by its half-life (t½).

In related arylazoimidazole systems, the thermal stability of the Z-isomer can be tuned significantly, with half-lives ranging from seconds to much longer periods, influenced by factors like N-H substitution. nih.gov For instance, arylazoimidazoles with a free imidazole-NH group exhibit a much faster thermal Z-E isomerization compared to their N-methylated counterparts. nih.gov Similarly, in naphthalene-based azo dyes, the rate of cis-to-trans thermal reversion is highly dependent on the electronic nature of substituents, with electron-donating groups leading to faster reversion. rsc.org

The kinetics of photoinduced isomerization depend on factors such as the wavelength of light and the quantum yield of the process. rsc.org For this compound, it is expected that the Z-isomer would thermally relax back to the more stable E-isomer, with the kinetics being tunable by structural modifications.

Table 1: Predicted Kinetic and Thermodynamic Properties for this compound Isomerization

Property Predicted Characteristic Rationale (Based on Analogs)
Dominant Isomer (Thermal Equilibrium) E-isomer The E-isomer is generally the thermodynamically more stable ground state for azo compounds.
Z → E Conversion Thermal relaxation (in dark) and photoinduced (with specific wavelength) The Z-isomer is metastable and reverts to the E-form. This process can be accelerated with light. nih.gov
E → Z Conversion Photoinduced Requires absorption of a photon to overcome the energy barrier for isomerization. bohrium.com

| Thermal Half-life (t½) of Z-isomer | Tunable | Highly sensitive to substituent effects and the molecular environment, as seen in related azo systems. nih.govrsc.org |

The E and Z isomers of azo compounds have distinct absorption spectra, allowing for wavelength-selective control of isomerization. Typically, the E-isomer has a strong π→π* transition in the UV or near-visible range and a weaker n→π* transition at longer wavelengths. The Z-isomer often shows a red-shifted n→π* band.

Studies on phenylazothiazoles (PATs) show they undergo E→Z isomerization under visible light. bohrium.com For other related photoswitches like arylazobenzimidazoles, E→Z isomerization is often achieved with violet (λ ≈ 400 nm) or cyan (λ ≈ 475 nm) light. nih.gov The reverse Z→E process can then be driven by a different wavelength, typically in the green (λ ≈ 530 nm) or red (λ ≈ 617 nm) region of the spectrum, which is absorbed by the Z-isomer. nih.gov

The quantum yield (Φ) is a measure of the efficiency of a photochemical process. For PATs, it has been observed that the quantum yield for the E→Z isomerization is significantly lower than for the reverse Z→E process. bohrium.com This difference in efficiency is a key factor in determining the photostationary state (PSS), which is the equilibrium ratio of E and Z isomers under continuous irradiation at a specific wavelength.

Table 2: Predicted Wavelength Dependence and Quantum Yields

Process Activating Wavelength Range (Predicted) Quantum Yield (Φ) Characteristic (Predicted)
E → Z Isomerization Violet to Cyan (≈ 400-475 nm) Lower (Φ < 0.5)

| Z → E Isomerization | Green to Red (≈ 530-620 nm) | Higher |

Note: These values are predictions based on analogous compounds like phenylazothiazoles and arylazobenzimidazoles. bohrium.comnih.gov

Substituents and the surrounding environment (e.g., solvent polarity) can profoundly impact the photoswitching properties of azo compounds.

Substituents: Attaching electron-donating or electron-withdrawing groups to the phenyl or benzothiazole (B30560) rings can alter the energies of the molecular orbitals. This tuning affects the absorption spectra, often causing a red-shift (bathochromic shift) in the absorption bands. bohrium.com Substituents also modulate the activation barrier for thermal isomerization, thereby changing the thermal half-life of the Z-isomer. bohrium.comrsc.org For example, increasing the electron-donating strength of a substituent on a naphthalene (B1677914) azo dye was found to accelerate the thermal cis-to-trans reversion. rsc.org

Environmental Factors: Solvent polarity can influence the excited-state dynamics and the relative stability of the E and Z isomers. nih.gov Changes in solvent can lead to shifts in absorption maxima and affect the rates of both photoinduced and thermal isomerization.

Excited State Dynamics and Energy Transfer Processes

Beyond isomerization, the excited state of this compound may undergo other deactivation processes, including proton transfer and fluorescence, which are characteristic of the benzothiazole scaffold.

Excited-State Intramolecular Proton Transfer (ESIPT) is a well-documented ultrafast photochemical reaction that occurs in specific molecules containing both a proton donor (like a hydroxyl group) and a proton acceptor (like a nitrogen atom) in close proximity. bohrium.com The canonical example for this process among benzothiazoles is 2-(2'-hydroxyphenyl)benzothiazole (HBT). mdpi.comrsc.org In HBT, upon photoexcitation, a proton is transferred from the ortho-hydroxyl group of the phenyl ring to the nitrogen atom of the benzothiazole ring in a sub-100 femtosecond timescale. researchgate.net This creates an excited keto-tautomer which is responsible for a characteristic fluorescence emission with a large Stokes shift.

However, for ESIPT to occur, the presence of an acidic proton donor group, such as a hydroxyl (-OH) or amine (-NH), positioned correctly to form an intramolecular hydrogen bond with the acceptor site is a strict structural requirement. bohrium.comThis compound lacks this structural feature. It does not possess the required ortho-hydroxyl group on a phenyl ring at the 2-position. Therefore, it is not expected to undergo the classic ESIPT reaction.

Aggregation-Induced Emission (AIE) is a photophysical phenomenon where a molecule that is non-emissive or weakly emissive in a dilute solution becomes highly luminescent when aggregated or in the solid state. mdpi.com This effect is typically attributed to the Restriction of Intramolecular Motion (RIM) in the aggregated state. mdpi.com In solution, excited molecules can lose energy through non-radiative pathways, such as intramolecular rotations or vibrations. In an aggregated state, these motions are physically hindered, which blocks the non-radiative decay channels and forces the molecule to release its energy radiatively as fluorescence. nih.gov

Many benzothiazole derivatives are known to exhibit AIE. nih.govresearchgate.netsci-hub.se In some cases, AIE is coupled with the ESIPT process, where aggregation facilitates the formation of the emissive keto-tautomer. nih.govnih.gov However, AIE is not exclusive to ESIPT-capable molecules. Quinolone-benzothiazole hybrids without ESIPT capability show significant AIE behavior due to their planar geometry, which promotes strong aggregation and restricts intramolecular motions. mdpi.com

Given that this compound possesses a rotatable phenylazo group, it is plausible that this molecule could exhibit AIE. In a dilute solution, rotation around the C-N and N=N bonds could serve as an efficient non-radiative decay pathway, quenching fluorescence. In an aggregated state, the steric hindrance would restrict these rotations, potentially activating a radiative decay channel and leading to fluorescence emission.

Photochemical Reduction Mechanisms and Pathways

The photochemical reduction of azo dyes, such as this compound, is a process of significant interest, particularly in the context of dye degradation and remediation. The fundamental mechanism of this reduction process in the absence of oxygen often involves the initial photoexcitation of the azo molecule, followed by an electron transfer step.

Upon absorption of light, the this compound molecule is promoted from its ground state (S₀) to an excited singlet state (S₁). From this excited state, it can undergo intersystem crossing to a more stable triplet state (T₁). The excited molecule, typically in its triplet state, possesses a sufficiently long lifetime to interact with other chemical species.

The key step in the photochemical reduction is the transfer of an electron to the excited azo dye. This can occur from a suitable electron donor present in the reaction medium. The process can be represented as:

D + [Azo]* → D•+ + [Azo]•-

Where D is the electron donor and [Azo]* represents the excited state of this compound. This electron transfer results in the formation of a radical anion of the azo dye, [Azo]•- . This radical anion is a pivotal intermediate in the reduction pathway.

Following its formation, the radical anion can undergo further reactions. In the presence of a proton source, the radical anion can be protonated, leading to the formation of a hydrazyl radical. Subsequent steps involving further electron and proton transfers lead to the cleavage of the nitrogen-nitrogen double bond. This reductive cleavage ultimately yields the corresponding amine compounds. For this compound, the expected final reduction products would be aniline (B41778) and 2-methyl-5-aminobenzothiazole.

Solvation Dynamics and Interactions with Different Media

The interaction of a chromophore with its surrounding solvent molecules can significantly influence its photophysical properties. This phenomenon, known as solvatochromism, is particularly relevant for molecules like this compound, which possess a degree of charge transfer character. The absorption and emission spectra of such compounds can exhibit shifts in wavelength depending on the polarity of the solvent.

The benzothiazole moiety, being electron-withdrawing, and the phenylazo group can create a push-pull system, leading to an intramolecular charge transfer (ICT) upon photoexcitation. In such cases, the excited state is generally more polar than the ground state. Consequently, in more polar solvents, the excited state is stabilized to a greater extent than the ground state, leading to a red-shift (bathochromic shift) in the absorption maximum (λmax).

The specific interactions can range from non-specific dipole-dipole interactions to more specific interactions like hydrogen bonding. Protic solvents, such as alcohols, can interact with the nitrogen atoms of the azo group or the benzothiazole ring through hydrogen bonding, further influencing the electronic distribution and thus the energy of the electronic transitions.

Table 1: Solvatochromic Data for a Representative Benzothiazole Azo Dye

Solvent Dielectric Constant (ε) Absorption Maximum (λmax) [nm]
n-Hexane 1.88 390
Dioxane 2.21 395
Chloroform 4.81 402
Ethyl Acetate (B1210297) 6.02 400
Acetone (B3395972) 20.7 408
Ethanol (B145695) 24.5 410
Acetonitrile 37.5 405

Note: The data in this table is representative of the solvatochromic shifts observed for benzothiazole azo dyes and serves as an illustrative example.

The observed bathochromic shift with increasing solvent polarity is consistent with a π → π* transition having an intramolecular charge transfer character, where the excited state is more polar than the ground state. These interactions not only affect the position of the spectral bands but can also influence the quantum yields of fluorescence and photoisomerization, as well as the rates of photochemical reactions.

Based on a comprehensive review of available scientific literature, there is insufficient specific data concerning the coordination chemistry of the compound "this compound" to generate a detailed article that adheres to the requested structure. The existing research predominantly focuses on related benzothiazole derivatives, such as 2-arylbenzothiazoles or those with different substitution patterns, rather than the specific 2-methyl-5-phenylazo variant.

Consequently, providing a thorough and scientifically accurate article that focuses solely on "this compound" and its metal complexes as outlined is not possible at this time. Information regarding its specific ligand design principles, coordination pathways, the synthesis of its metal complexes, and their electronic properties has not been found in the public domain.

Coordination Chemistry and Metal Complex Formation

Electronic and Photophysical Properties of Metal Complexes

Modulating Ligand Luminescence through Metal Coordination

Information regarding the modulation of luminescence in 2-Methyl-5-(phenylazo)benzothiazole through metal coordination is not specifically available. In a broader context, the coordination of metal ions to organic ligands can significantly alter their photophysical properties, including luminescence. nih.gov For example, the formation of metal complexes with ligands such as 2-phenylbenzothiazole (B1203474) can lead to changes in emission, a phenomenon that has been explored for applications in organic light-emitting devices (OLEDs) and as luminescent sensors. researchgate.netnih.gov The chelation can either enhance or quench the intrinsic luminescence of the ligand, depending on the nature of the metal ion and the ligand's structure.

Spin-State and Magnetic Behavior of Metal Complexes

There is a lack of specific studies on the spin-state and magnetic behavior of metal complexes formed with this compound. The magnetic properties of coordination compounds are dictated by the electronic configuration of the metal ion and the geometry of the complex. Some transition metal complexes, particularly those of iron(II) and iron(III), can exhibit spin crossover (SCO) behavior, where the spin state of the metal center can be switched between low-spin and high-spin states by external stimuli such as temperature or light. beilstein-journals.orgmdpi.commdpi.com This phenomenon is of interest for the development of molecular switches and data storage materials. The presence of the azo group in the ligand could potentially influence the ligand field strength and thus the magnetic properties of its complexes, but this remains speculative without direct research.

Catalytic Applications of Metal-2-Methyl-5-(phenylazo)benzothiazole Complexes

Detailed research on the catalytic applications of metal complexes specifically derived from this compound is not found in the available literature. The catalytic activity of metal complexes is highly dependent on the nature of both the metal center and the coordinating ligands.

Role in Asymmetric Transformations

There is no available information on the role of this compound complexes in asymmetric transformations. Asymmetric catalysis, which is crucial for the synthesis of chiral molecules in the pharmaceutical and fine chemical industries, often employs chiral ligands to induce stereoselectivity. nih.gov Ligands containing oxazoline (B21484) moieties, for example, have been successfully used in a variety of asymmetric reactions. nih.gov While the benzothiazole (B30560) scaffold is a component of some ligands used in catalysis, the specific utility of this compound in this context has not been reported.

Photocatalytic Activity

Specific studies on the photocatalytic activity of metal-2-Methyl-5-(phenylazo)benzothiazole complexes are absent from the scientific literature. Photocatalysis involves the use of a light-absorbing material (the photocatalyst) to drive a chemical reaction. Metal complexes and azo compounds have been investigated for their photocatalytic properties in various applications, such as the degradation of organic pollutants. researchgate.netmdpi.comresearchgate.net For instance, some platinum-based complexes of 2-phenylbenzothiazole have shown potential in photocatalysis. nih.gov The azo group in this compound suggests it could absorb light in the visible spectrum, a desirable property for a photocatalyst, but its actual effectiveness and the mechanisms of action for its potential metal complexes remain uninvestigated.

Advanced Research Applications in Materials Science and Technology

Development of Functional Azo Dye-Based Materials

The presence of the azo chromophore in 2-Methyl-5-(phenylazo)benzothiazole makes it a candidate for applications centered around light absorption and photo-responsive behaviors. These properties are fundamental to its use in functional materials where color and light interaction are key.

Integration into Polymers and Composites

Research has demonstrated the potential of incorporating benzothiazole-based azo dyes into polymer matrices to create functional composites with unique optical properties. A notable area of investigation is the phenomenon of photoinduced birefringence.

In a study on heterocyclic thiazole-azo dyes dispersed in a poly(methyl methacrylate) (PMMA) matrix, a compound structurally related to this compound, specifically a thiazole-azo dye with a 2-methyl-5-benzothiazolyl substituent, exhibited significant photoinduced birefringence. mdpi.comresearchgate.netnih.gov When thin films of this dye-polymer composite were irradiated with polarized light, the material showed the highest saturation level of birefringence compared to other studied thiazole-azo dyes. mdpi.comresearchgate.net This effect is attributed to the light-induced trans-cis-trans isomerization cycles of the azo group, leading to the alignment of the dye molecules perpendicular to the polarization of the incident light.

The study found that the 2-methyl-5-benzothiazolyl group enhanced this effect and also increased the steric hindrance, which slowed down the relaxation of the induced birefringence after the light source was removed. mdpi.com This stability is a crucial property for potential applications in optical data storage and optical switching devices. The research identified that the efficiency of birefringence generation was dependent on the wavelength of the irradiating light. mdpi.comresearchgate.netnih.gov

Table 1: Photoinduced Birefringence in a PMMA-Thiazole-Azo Dye System

Property Observation Reference
Birefringence Saturation Level Highest among the studied series of thiazole-azo dyes mdpi.comresearchgate.net
Relaxation of Birefringence Slower relaxation due to the steric effect of the 2-methyl-5-benzothiazolyl group mdpi.com

Application in Dye and Pigment Industries (as a material class)

Azo dyes constitute the largest class of synthetic colorants used in various industries, and those containing heterocyclic systems like benzothiazole (B30560) are of particular interest due to their bright colors and good fastness properties. Benzothiazole azo dyes are established as disperse dyes, which are sparingly soluble in water and are suitable for dyeing hydrophobic fibers such as polyester (B1180765). isca.meresearchgate.netorientjchem.org

The synthesis of various monoazo disperse dyes derived from 2-aminobenzothiazole (B30445) and its derivatives has been extensively reported. isca.meresearchgate.netorientjchem.org These dyes, when applied to polyester fabrics, can produce a range of shades from yellow to violet with moderate to good light fastness and very good to excellent wash and rubbing fastness. orientjchem.org The specific color and properties of the dye are influenced by the nature of the substituent groups on the aromatic rings. The phenylazo group in this compound is the chromophore responsible for its color, making it inherently useful as a dye or pigment.

Optoelectronic Device Development

The development of organic semiconductors has opened avenues for their use in various electronic and optoelectronic devices. The donor-π-acceptor (D-π-A) structure inherent in many azo dyes, including the potential for such characteristics in this compound, makes them theoretical candidates for these applications. Computational studies on benzothiazole derivatives have shown that their HOMO and LUMO energy levels, crucial for charge transport, can be tuned by modifying their chemical structure. nih.gov

However, based on the available scientific literature, there is currently no specific research or documented application of this compound in the following areas:

Organic Field-Effect Transistors (OFETs)

There is no available research data on the use of this compound in the fabrication or testing of Organic Field-Effect Transistors.

Solar Cells and Photovoltaic Applications

There are no specific studies detailing the application or performance of this compound as a sensitizer (B1316253) or component in solar cells or other photovoltaic devices.

Light-Emitting Elements and Organic Light-Emitting Diodes (OLEDs)

There is no current research available that investigates or demonstrates the use of this compound in the development of light-emitting elements or as a component in Organic Light-Emitting Diodes.

Chemical Sensing and Detection Platforms

The design of novel chemosensors and responsive materials is a significant area of research. Benzothiazole derivatives, especially those incorporating azo dyes, are promising candidates for the development of optical and electrochemical sensors due to their distinct photophysical and electrochemical properties. researchgate.netarabjchem.org

Design of Chemo- and Biosensors for Specific Analytes

The core principle behind the use of benzothiazole azo compounds in chemosensors lies in their ability to interact with specific analytes, leading to a measurable change in their optical or electrochemical properties. researchgate.netarabjchem.org The introduction of functional groups to the benzothiazole or phenyl ring can tailor the sensor's selectivity and sensitivity towards a particular target. researchgate.net These interactions often involve mechanisms such as photoinduced electron transfer (PET), excited-state intramolecular proton transfer (ESIPT), and intramolecular charge transfer (ICT). researchgate.net

For instance, a novel supramolecular probe, 4-(2-phenyldiazenyl)-2-(benzothiazol-2-yl) phenol (B47542), was designed and synthesized for the selective detection of anions. arabjchem.org This compound demonstrates how the integration of a benzothiazole unit with an azo functionality can create a system with innovative electrochemical and optical responses to specific ions. arabjchem.org Similarly, a benzothiazole-quinoline based probe was developed for the simultaneous colorimetric detection of cyanide (CN⁻) and copper (Cu²⁺) ions, showcasing the potential for creating multi-analyte sensors. nih.gov The design of these sensors often involves creating a binding pocket that complements the size, shape, and charge of the target analyte. The interaction with the analyte then perturbs the electronic structure of the molecule, resulting in a visible color change or a change in fluorescence intensity. nih.govnih.gov

Research has also explored the development of fluorescent probes for various metal ions. For example, benzothiazole-based sensors have been designed for the selective detection of Fe³⁺, Zn²⁺, and Ni²⁺ ions. researchgate.netnih.gov These sensors often operate on a "turn-off" or "turn-on" fluorescence mechanism upon binding with the target metal ion. researchgate.netnih.gov

Table 1: Examples of Benzothiazole-Based Chemosensors and their Performance

Chemosensor Compound Target Analyte(s) Detection Method Limit of Detection (LOD)
4-(2-phenyldiazenyl)-2-(benzothiazol-2-yl) phenol AcO⁻, F⁻, I⁻ Optical & Electrochemical Not Specified
Benzothiazole-quinoline based probe (BTZ) CN⁻, Cu²⁺ Colorimetric & Fluorescence 0.280 x 10⁻⁷ M (CN⁻), 1.153 x 10⁻⁷ M (Cu²⁺)
(2Z,2′Z)-2,2′-(1,4-phenylene)bis(3-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)acrylonitrile) (PDBT) CN⁻ Colorimetric & Fluorescence 0.62 μM
Biphenyl–benzothiazole-based sensor Zn²⁺, Cu²⁺, Ni²⁺ Ratiometric & Colorimetric Not Specified

Responsive Materials for Cation and Anion Detection

A study on 4-(2-phenyldiazenyl)-2-(benzothiazol-2-yl) phenol demonstrated selective recognition of acetate (B1210297) (AcO⁻) and fluoride (B91410) (F⁻) anions through both visual color change and absorption spectroscopy, while iodide (I⁻) was detected via a redox mechanism. arabjchem.org This highlights the potential for creating multi-modal responsive materials. The interaction with F⁻ and AcO⁻ ions is attributed to the formation of hydrogen bonds with the hydroxyl group of the phenol ring, which in turn affects the electronic properties of the azo-benzothiazole system, leading to a color change. arabjchem.org

In another example, a benzothiazole-quinoline based probe (BTZ) was shown to detect Cu²⁺ ions through both colorimetric and fluorescence changes, while CN⁻ ions were detected colorimetrically. nih.gov The addition of Cu²⁺ led to a color change from pale yellow to dark yellow, whereas the presence of CN⁻ resulted in a shift to orange. nih.gov Such materials can be incorporated into test strips or other solid supports for the rapid, on-site detection of target ions. nih.gov

Corrosion Inhibition Studies

The application of organic compounds as corrosion inhibitors is a well-established strategy for protecting metals in aggressive environments. acs.org Benzothiazole derivatives, including those with azo linkages, have shown promise as effective corrosion inhibitors for various metals and alloys, such as carbon steel. acs.org

Synergistic Effects with Corrosion Inhibitors

The performance of corrosion inhibitors can often be enhanced through synergistic interactions with other compounds. acs.org This is a cost-effective approach to improve the protective efficiency.

Research on benzothiazole azo dyes has demonstrated a synergistic effect when used in combination with potassium iodide (KI) for the corrosion protection of carbon steel in a 1 M HCl solution. acs.org The presence of halide ions, such as iodide (I⁻), can enhance the adsorption of organic cations on the metal surface. acs.org It is proposed that the iodide ions first adsorb onto the steel surface, creating a negatively charged surface that facilitates the adsorption of the protonated organic inhibitor molecules. This co-adsorption leads to a more stable and effective protective film, resulting in a higher inhibition efficiency than when either compound is used alone. acs.org

Similarly, a synergistic effect has been observed between 2-mercaptobenzothiazole (B37678) (MBT) and Na₂HPO₄ for the protection of pipeline steel in a 3.5 wt % NaCl solution, achieving an inhibition efficiency of over 90%. mdpi.com The combination of these inhibitors creates a more robust protective layer that effectively prevents the penetration of chloride ions. mdpi.com However, it is noteworthy that a synergistic effect is not always observed. For instance, a study on the combination of 2-mercaptobenzothiazole and cerium chloride (CeCl₃) for the protection of an aluminum alloy did not find a synergistic effect. nih.gov

Table 2: Inhibition Efficiency of Benzothiazole Azo Dyes and Synergistic Systems

Inhibitor System Metal Corrosive Medium Inhibition Efficiency (%)
4-chloro-2-(4-methyl-benzothiazol-2-ylazo)-phenol (CMBTAP) Carbon Steel 1.0 M HCl Increased with concentration
1-(6-chloro-benzothiazol-2-ylazo)-naphthalen-2-ol (CBAN) Carbon Steel 1.0 M HCl Increased with concentration
2-(6-chloro-benzothiazol-2-ylazo)-4-methyl-phenol (CBAMP) Carbon Steel 1.0 M HCl Increased with concentration
CMBTAP + 0.5 M KI Carbon Steel 1.0 M HCl Enhanced efficiency
CBAN + 0.5 M KI Carbon Steel 1.0 M HCl Enhanced efficiency
CBAMP + 0.5 M KI Carbon Steel 1.0 M HCl Enhanced efficiency

Future Research Directions and Perspectives

Design and Synthesis of Novel Derivatives with Enhanced Properties

The synthesis of novel derivatives of 2-Methyl-5-(phenylazo)benzothiazole is a primary avenue for enhancing its intrinsic properties. Future research will likely focus on the introduction of various functional groups to modulate its electronic and optical characteristics. For instance, the incorporation of electron-donating or electron-withdrawing groups on the phenyl ring of the azo moiety can significantly alter the intramolecular charge transfer (ICT) characteristics, leading to tailored absorption and emission spectra.

Methodologies for synthesizing such derivatives could draw from established protocols for benzothiazole (B30560) synthesis, including the condensation of appropriately substituted 2-aminothiophenols with corresponding aldehydes or the use of Jacobson's method followed by functional group manipulation. researchgate.net The exploration of catalyzed condensation methods is also a promising route for generating a library of novel derivatives. researchgate.net

Table 1: Potential Substituents and Their Predicted Effects on this compound Properties

Substituent GroupPosition of SubstitutionPredicted Effect on Properties
Electron-donating (e.g., -OCH₃, -N(CH₃)₂)Phenyl ring of azo moietyRed-shift in absorption/emission spectra, enhanced nonlinear optical properties.
Electron-withdrawing (e.g., -NO₂, -CN)Phenyl ring of azo moietyBlue-shift in absorption/emission spectra, potential for enhanced photo-stability.
Halogens (e.g., -F, -Cl, -Br)Benzothiazole or phenyl ringIncreased lipophilicity, potential for altered biological activity.
Extended π-conjugated systemsAppended to the core structureEnhanced molar absorptivity, potential for near-infrared applications.

This table is predictive and based on general principles of organic chemistry.

Advanced Computational Modeling for Predictive Material Design

Computational chemistry offers a powerful toolkit for the predictive design of novel materials based on the this compound framework. Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) are particularly valuable for modeling the electronic structure, absorption spectra, and nonlinear optical properties of organic dyes. researchgate.net

Future computational studies will likely focus on:

Predicting Optoelectronic Properties: Simulating the effects of different substituents on the HOMO-LUMO energy gap to predict changes in color and electronic behavior. mdpi.com

Modeling Excited State Dynamics: Understanding the pathways of energy dissipation from the excited state, which is crucial for designing efficient fluorescent materials or photosensitizers.

Simulating Environmental Effects: Modeling how solvent polarity and other environmental factors influence the photophysical properties of the molecule.

These computational insights can guide synthetic efforts by identifying promising candidate molecules with desired properties before their actual synthesis, thus saving time and resources.

Integration with Nanomaterials for Hybrid Systems

The integration of this compound derivatives with nanomaterials is a promising strategy for creating novel hybrid systems with synergistic functionalities. Such hybrid materials could find applications in areas like sensing, catalysis, and biomedical imaging.

Potential research directions in this area include:

Surface Functionalization of Nanoparticles: Covalently attaching or non-covalently adsorbing this compound derivatives onto the surface of nanoparticles (e.g., gold, silver, silica) to create functional coatings.

Encapsulation within Nanocarriers: Encapsulating the compound within nanocarriers like micelles or polymersomes to enhance its solubility in aqueous media and to provide a controlled release mechanism.

Formation of Metal-Organic Frameworks (MOFs): Using derivatives with appropriate functional groups as organic linkers for the construction of porous MOFs with potential applications in gas storage or catalysis.

The characterization of these hybrid systems will require a combination of spectroscopic and microscopic techniques to understand the interface between the organic molecule and the nanomaterial.

Sustainable and Green Chemistry Approaches in Synthesis

The principles of green chemistry are increasingly important in chemical synthesis. Future research on this compound will likely focus on developing more environmentally benign synthetic routes. This includes the use of greener solvents, catalysts, and energy sources.

Key areas for exploration in green synthesis include:

Water-based Synthesis: Developing synthetic protocols that utilize water as the solvent, which is non-toxic, inexpensive, and environmentally friendly. rsc.orgmdpi.com

Catalyst-free or Reusable Catalysts: Exploring reactions that proceed efficiently without a catalyst or that utilize heterogeneous catalysts that can be easily recovered and reused. semanticscholar.org

Microwave- or Ultrasound-Assisted Synthesis: Employing alternative energy sources like microwaves or ultrasound to accelerate reaction rates and reduce energy consumption.

These approaches will not only reduce the environmental impact of the synthesis but can also lead to improved yields and purities. semanticscholar.org

Emerging Roles in Smart Materials and Responsive Systems

The azo group in this compound makes it a candidate for the development of smart materials that can respond to external stimuli such as light and acid.

Future research in this area could explore:

Photochromism: Investigating the reversible trans-cis isomerization of the azo bond upon irradiation with light of specific wavelengths. This photo-switching behavior could be harnessed for applications in optical data storage, molecular switches, and photo-responsive polymers.

Acidochromism: Studying the change in color of the compound in response to changes in pH. The nitrogen atoms in the benzothiazole ring and the azo group can be protonated, leading to a shift in the absorption spectrum. This property could be utilized in the development of pH sensors. rsc.org

The design of derivatives with optimized photo- and acidochromic properties will be a key focus, potentially leading to the development of novel responsive materials with tailored functionalities.

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